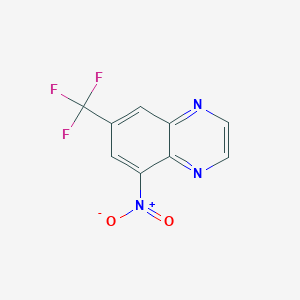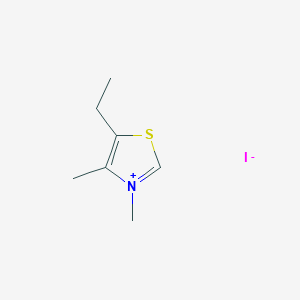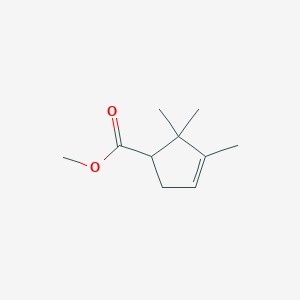
1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane: is an organosilicon compound characterized by the presence of two silicon atoms bonded to four tert-butyl groups and two bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane can be synthesized through the reaction of tert-butylchlorosilane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silicon-containing products.
Oxidation Reactions: Oxidation can lead to the formation of silicon-oxygen bonds.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Substitution: Formation of various organosilicon compounds.
Reduction: Formation of silicon-hydrogen bonds.
Oxidation: Formation of silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: The compound’s potential biological applications are being explored, particularly in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate the use of this compound in medical imaging and as a component in therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, coatings, and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane involves its interaction with various molecular targets. The bromine atoms can participate in nucleophilic substitution reactions, while the silicon atoms can form bonds with other elements, leading to the formation of new compounds. The pathways involved include:
Nucleophilic Substitution: Bromine atoms are replaced by nucleophiles.
Bond Formation: Silicon atoms form bonds with other elements, leading to the creation of new silicon-containing compounds.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-1,1,2,2-tetrachloroethane: Similar in structure but contains chlorine atoms instead of tert-butyl groups.
1,2-Dibromoethane: Contains bromine atoms but lacks the silicon and tert-butyl groups.
Uniqueness: 1,2-Dibromo-1,1,2,2-tetra-tert-butyldisilane is unique due to the presence of both silicon and tert-butyl groups, which impart distinct chemical and physical properties. This makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
59409-87-9 |
|---|---|
Molekularformel |
C16H36Br2Si2 |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
bromo-[bromo(ditert-butyl)silyl]-ditert-butylsilane |
InChI |
InChI=1S/C16H36Br2Si2/c1-13(2,3)19(17,14(4,5)6)20(18,15(7,8)9)16(10,11)12/h1-12H3 |
InChI-Schlüssel |
UVOGBJGQOKAREB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C(C)(C)C)([Si](C(C)(C)C)(C(C)(C)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)

![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)



![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)





